molecular formula C24H19Cl2N3OS B2385331 N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207045-19-9

N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2385331
CAS No.: 1207045-19-9
M. Wt: 468.4
InChI Key: MDELZJYMAFQVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19Cl2N3OS and its molecular weight is 468.4. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C23H22ClN3OS
  • Molecular Weight : 469.39 g/mol
  • CAS Number : 443738-36-1

Anticancer Properties

Research indicates that compounds containing the imidazole scaffold exhibit significant anticancer properties. The compound has been shown to interact with critical biological targets involved in cancer progression:

  • Mechanism of Action :
    • Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation.
    • The compound's structure allows for selective binding to these enzymes, enhancing its cytotoxicity against cancer cells.
  • Cell Line Studies :
    • Studies have demonstrated that derivatives of imidazole, similar to this compound, show promising results against various cancer cell lines including breast and lung cancer models. For instance, a related study reported IC50 values in the low micromolar range for imidazole derivatives against these cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Studies :
    • Preliminary evaluations suggest effectiveness against Gram-positive and Gram-negative bacteria, with particular efficacy noted against strains such as Klebsiella pneumoniae and Staphylococcus aureus. These findings indicate a potential role in treating bacterial infections .

Antiviral Activity

Emerging evidence suggests that similar compounds within the imidazole class may possess antiviral activities:

  • Targeting Viral Enzymes :
    • The compound has been evaluated for its ability to inhibit viral polymerases, which are essential for viral replication. In vitro tests have shown significant inhibition rates comparable to established antiviral agents .
  • Case Studies :
    • Specific case studies highlight the compound's potential against viruses such as HCV, where it demonstrated an EC50 value significantly lower than that of standard treatments .

Summary of Biological Activities

Activity TypeTargetEfficacyReference
AnticancerThymidylate SynthaseLow µM IC50
AntimicrobialKlebsiella pneumoniaeEffective
AntiviralHCV PolymeraseLow µM EC50

Structural Activity Relationship (SAR)

Research into the SAR of imidazole derivatives suggests that modifications at specific positions can enhance biological activity:

  • Position 1 : Substituents like chlorophenyl groups increase lipophilicity, enhancing membrane permeability.
  • Position 2 : The presence of thioacetamide moieties contributes to increased binding affinity to target enzymes.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-4-2-3-19(26)13-21)31-15-23(30)28-20-11-9-18(25)10-12-20/h2-14H,15H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELZJYMAFQVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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